XLogP3 Lipophilicity: +0.6–0.7 LogP Units Higher Than Corresponding Mono-Halogen Analogs
The target compound exhibits a computed XLogP3 of 1.8, which is 0.6 logP units higher than the bromo-only analog 3-amino-1-(4-bromophenyl)propan-1-ol (XLogP3 = 1.2) and 0.7 logP units higher than the chloro-only analog 3-amino-1-(3-chlorophenyl)propan-1-ol (XLogP3 = 1.1) [1]. All values were computed using the same XLogP3 3.0 algorithm within PubChem, ensuring cross-compound comparability [1]. The dual-halogen substitution (Br + Cl) thus provides a quantifiable increase in lipophilicity relative to either single-halogen variant, positioning the target compound closer to the optimal logP range of 1–3 commonly sought for oral bioavailability in drug discovery candidates.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 3-Amino-1-(4-bromophenyl)propan-1-ol: XLogP3 = 1.2; 3-Amino-1-(3-chlorophenyl)propan-1-ol: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.6 (vs. Br-only) and +0.7 (vs. Cl-only) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2024.11.20 release) for all compounds |
Why This Matters
The 0.6–0.7 logP increment directly impacts predicted membrane permeability and passive absorption, making the target compound a more lipophilic building block when higher logP is desired in a lead optimization campaign—without resorting to entirely different scaffolds.
- [1] PubChem Compound Summaries: CID 81307110 (target, XLogP3=1.8); CID 56686930 (3-amino-1-(4-bromophenyl)propan-1-ol, XLogP3=1.2); CID 64983170 (3-amino-1-(3-chlorophenyl)propan-1-ol, XLogP3=1.1). Computed by XLogP3 3.0, PubChem release 2024.11.20 / 2025.04.14. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-01). View Source
